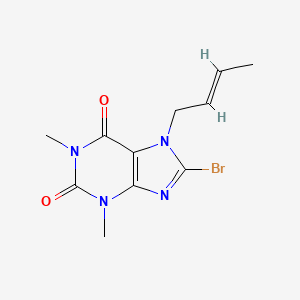
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a butenyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by the introduction of the butenyl group through a substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom.
Substitution: The butenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated purine derivatives.
Substitution: Formation of various substituted purine compounds.
科学的研究の応用
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
8-Bromo-1,3-dimethylxanthine: Lacks the butenyl group but shares the bromine and dimethylxanthine structure.
7-(2-Butenyl)-1,3-dimethylxanthine: Lacks the bromine atom but has the butenyl and dimethylxanthine structure.
Uniqueness
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the butenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C11H13BrN4O2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
8-bromo-7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H13BrN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-5H,6H2,1-3H3/b5-4+ |
InChIキー |
DFQPZPOLTUQKKY-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
正規SMILES |
CC=CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11982614.png)
![4-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11982620.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11982624.png)
![(5E)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982627.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982632.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11982635.png)
![Isopropyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11982639.png)

![2-methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11982648.png)


![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)
